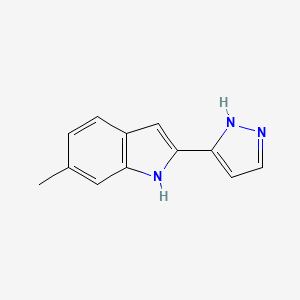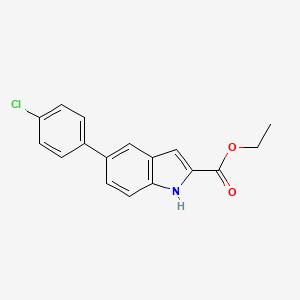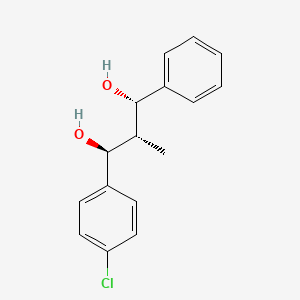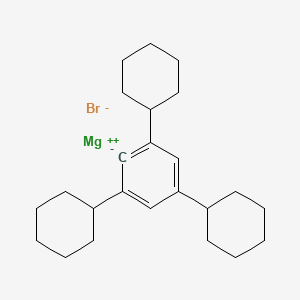![molecular formula C13H18N2O2S B14230564 N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide CAS No. 824970-15-2](/img/structure/B14230564.png)
N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide: is an organic compound with the molecular formula C13H18N2O2S It is characterized by the presence of a phenyl group attached to a pentanamide backbone, with a sulfanylacetyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide typically involves the following steps:
Formation of the Pentanamide Backbone: The starting material, 5-aminopentanamide, is reacted with phenyl isocyanate under controlled conditions to form N-phenyl-5-aminopentanamide.
Introduction of the Sulfanylacetyl Group: The intermediate N-phenyl-5-aminopentanamide is then reacted with 2-sulfanylacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide involves its interaction with specific molecular targets. The sulfanylacetyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The phenyl group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylpentanamide: Lacks the sulfanylacetyl group, resulting in different chemical properties and reactivity.
5-[(2-sulfanylacetyl)amino]pentanamide: Lacks the phenyl group, affecting its binding affinity and specificity.
Uniqueness
N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide is unique due to the presence of both the phenyl and sulfanylacetyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
824970-15-2 |
|---|---|
Molekularformel |
C13H18N2O2S |
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide |
InChI |
InChI=1S/C13H18N2O2S/c16-12(15-11-6-2-1-3-7-11)8-4-5-9-14-13(17)10-18/h1-3,6-7,18H,4-5,8-10H2,(H,14,17)(H,15,16) |
InChI-Schlüssel |
CFIQQHILXDRCFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CCCCNC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
![{[(2R)-Pent-3-yn-2-yl]oxy}benzene](/img/structure/B14230494.png)


![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)-](/img/structure/B14230526.png)
![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)

![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)


